Regioselective Formylation Demands a Distinct Route
Electrophilic formylation of the parent pyrrolo[2,1-f][1,2,4]triazine under Vilsmeier–Haack conditions (POCl₃/DMF) yields exclusively the 5‑formyl isomer in 69% isolated yield; no 7‑formyl product is detected [1]. In contrast, the 7‑carbaldehyde is obtained through a process route that constructs the pyrrolotriazine core via a stable bromoaldehyde intermediate followed by condensation with ammonium carbonate, as disclosed in the scalable synthesis of 2,7‑pyrrolotriazines [2]. This divergent synthetic accessibility means that the 7‑carbaldehyde cannot be generated by simply altering the stoichiometry or conditions of the Vilsmeier protocol; it requires a fundamentally different synthetic sequence, conferring higher procurement value for programs targeting the 7‑vector.
| Evidence Dimension | Regioselectivity of electrophilic formylation on pyrrolo[2,1-f][1,2,4]triazine |
|---|---|
| Target Compound Data | 7‑formyl isomer: not formed under Vilsmeier conditions; requires bromoaldehyde route |
| Comparator Or Baseline | 5‑formylpyrrolo[2,1-f][1,2,4]triazine: 69% yield via Vilsmeier (POCl₃/DMF, then hydrolysis) |
| Quantified Difference | 0% vs. 69% yield under identical Vilsmeier conditions; 7‑carbaldehyde requires orthogonal multi‑step synthesis |
| Conditions | Vilsmeier–Haack formylation (POCl₃/DMF) on pyrrolo[2,1-f][1,2,4]triazine scaffold; product analysis by NMR and mass spectrometry |
Why This Matters
The 7‑carbaldehyde is a non‑trivial regioisomer whose supply depends on a specialized synthetic route; substitution with the readily available 5‑formyl isomer directs downstream derivatization to the wrong vector, precluding access to the 7‑substituted PI3Kδ‑selective chemotype.
- [1] Synthesis of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides. Isosteres of sangivamycin, tubercidin, and toyocamycin. Carbohydrate Research 2001, 331 (1), 77–82. https://doi.org/10.1016/S0008-6215(01)00017-9 View Source
- [2] Thieu, T.; Sclafani, J. A.; Levy, D. V.; McLean, A.; Breslin, H. J.; Ott, G. R.; Bakale, R. P.; Dorsey, B. D. Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1,2,4]triazines. Organic Letters 2011, 13 (16), 4204–4207. https://doi.org/10.1021/ol2015237 View Source
